Crinamidine
Description
Overview of Amaryllidaceae Alkaloids in Natural Product Research
The Amaryllidaceae family of plants, known for their striking flowers, are a significant source of a unique class of nitrogen-containing compounds known as Amaryllidaceae alkaloids. ub.edu These alkaloids represent a large and expanding group of biogenetically related isoquinoline (B145761) alkaloids, with over 300 identified compounds that are, for the most part, exclusive to this plant family. ub.edu Natural products have long been a primary source for the development of new drugs, and Amaryllidaceae alkaloids are of particular interest due to their diverse and potent biological activities. researchgate.netfrontiersin.org
Historically, plants from the Amaryllidaceae family have been used in traditional medicine for centuries. ub.edu The scientific investigation into these plants began in 1877 with the isolation of lycorine (B1675740) from Narcissus pseudonarcissus. ub.edu Since then, research has revealed a wide spectrum of pharmacological properties associated with these alkaloids, including antitumor, antiviral, antimalarial, antibacterial, antifungal, and acetylcholinesterase inhibitory activities. ub.edumdpi.com A notable example is galanthamine, an acetylcholinesterase inhibitor used for the palliative treatment of Alzheimer's disease, which underscores the therapeutic potential of this class of compounds. ub.eduresearchgate.net The structural diversity of Amaryllidaceae alkaloids, which are classified into several skeleton types, provides a rich scaffold for the discovery of new bioactive molecules. ub.edunih.gov
Significance of Crinine-Type Alkaloids in Bioactive Compound Discovery
Among the various structural classes of Amaryllidaceae alkaloids, the crinine-type alkaloids, characterized by a 5,10b-ethanophenanthridine nucleus, are a prominent and extensively studied group. nih.govresearchgate.net This class of alkaloids is particularly abundant in the genus Crinum, which is known for its rich and diverse alkaloid content. mdpi.comresearchgate.net The crinine-type skeleton is derived from the precursor norbelladine (B1215549) through a para-para' phenolic oxidative coupling. nih.govscielo.org.mx
The significance of crinine-type alkaloids in bioactive compound discovery stems from their wide range of reported pharmacological activities. Research has demonstrated their potential in several areas, including the inhibition of cholinesterases, which is relevant for neurodegenerative diseases. mdpi.com Furthermore, various crinine-type alkaloids have exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. mdpi.com The ongoing investigation into the diverse biological properties of these compounds continues to highlight their importance as lead structures for the development of new therapeutic agents.
Research Trajectory of Crinamidine within Contemporary Natural Product Chemistry
The trajectory of natural product chemistry has evolved from simple isolation and characterization to a multidisciplinary field incorporating advanced analytical techniques, synthetic chemistry, and biological screening. frontiersin.orgrsc.orgtaylorfrancis.com The exploration of natural products remains a vital area of research for discovering novel chemical scaffolds with therapeutic potential. frontiersin.orgresearchgate.net Contemporary natural product chemistry leverages technologies like high-throughput screening, genomics, and metabolomics to accelerate the discovery and development of new drugs from natural sources. researchgate.netnih.gov
Within this modern context, the research on specific alkaloids like this compound is representative of the broader trends in the field. This compound has been isolated from several species of the Amaryllidaceae family, including Crinum moorei and Crinum bulbispermum. ukzn.ac.zabioline.org.brnih.gov The identification and quantification of this compound in these plants are often part of larger phytochemical investigations aiming to understand the alkaloid profiles of different species and their potential pharmacological applications. ukzn.ac.za The study of this compound and other crinine-type alkaloids contributes to the growing body of knowledge on the chemical diversity and biological potential of the Amaryllidaceae family, driving further research into their possible therapeutic uses.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-6-18-3-2-17(9(8)4-11-15(13)22-7-21-11)12(18)5-10(19)14-16(17)23-14/h4,10,12,14,16,19H,2-3,5-7H2,1H3/t10-,12-,14+,16+,17+/m1/s1 |
InChI Key |
HHEOZJCKMANJQV-CUQLUGJVSA-N |
SMILES |
COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6 |
Isomeric SMILES |
COC1=C2CN3CC[C@@]4([C@H]3C[C@H]([C@H]5[C@@H]4O5)O)C2=CC6=C1OCO6 |
Canonical SMILES |
COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Crinamidine
Botanical Sources and Geographical Distribution of Crinamidine
The Amaryllidaceae family, a diverse group of flowering plants, stands as the principal reservoir of this compound and its related alkaloids. These plants are distributed across tropical and subtropical regions worldwide, with significant diversity in South America and South Africa. mdpi.com
Crinum Species as Primary Sources of this compound Alkaloids
The genus Crinum is a major and well-documented source of this compound. researchgate.netresearchgate.netresearchgate.net This large genus, comprising approximately 130 species, is found throughout the tropics, subtropics, and warm temperate zones. researchgate.netresearchgate.net Phytochemical investigations have consistently identified this compound in various parts of Crinum plants, including the bulbs, leaves, and flowering stalks. researchgate.netnih.govup.ac.zaresearchtrend.net
Specific Crinum species confirmed to contain this compound include:
Crinum latifolium : This species, used in traditional medicine in regions like Vietnam and China, contains this compound in its leaves and bulbs. nih.govresearchtrend.net
Crinum macowanii : Found in southern Africa, this species harbors this compound in its bulbs, leaves, flowering stalks, and roots. mdpi.comresearchgate.netup.ac.zaresearchgate.net
Crinum bulbispermum : Another southern African native, this species contains this compound in its bulbs. mdpi.comresearchgate.netbioline.org.br
Crinum moorei : this compound has been successfully isolated from crude extracts of this species. nih.gov
Crinum powellii : This species is also a known source of crinine-type alkaloids, including this compound. researchgate.net
Identification of this compound in Other Amaryllidaceae Genera
Beyond the Crinum genus, this compound has been identified in a variety of other genera within the Amaryllidaceae family, highlighting its widespread, albeit in varying concentrations, distribution.
| Genus | Species | Plant Part |
| Nerine | N. bowdenii, N. flexuosa, N. undulata | Bulbs |
| Brunsvigia | B. gregaria, B. orientalis | Bulbs |
| Ammocharis | A. tinneana | Bulbs |
| Zephyranthes | Z. grandiflora, Z. robusta | Bulbs |
| Chlidanthus | C. fragrans | Bulbs |
| Narcissus | N. poeticus cv. Brackenhurst | Not specified |
| Pancratium | P. maritimum | Bulbs |
Data sourced from multiple studies. mdpi.comresearchgate.netsci-hub.senih.gov
Investigation of this compound Presence in Non-Amaryllidaceae Plant Taxa
Interestingly, the occurrence of this compound is not strictly confined to the Amaryllidaceae family. One notable exception is its detection in the leaves of Carica papaya L., which belongs to the Caricaceae family. researchgate.net This finding suggests potential convergent evolution of biosynthetic pathways or other yet-to-be-understood ecological or genetic relationships.
Extraction and Purification Strategies for this compound Isolation
The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by sophisticated purification techniques.
Solvent Extraction Techniques for Amaryllidaceae Alkaloids
The initial step in isolating this compound involves extracting the crude alkaloids from the plant material. Various solvent-based methods are employed, each with its own set of advantages and efficiencies.
Maceration : This traditional method involves soaking the plant material in a solvent, often methanol (B129727) or ethanol (B145695), sometimes with gentle heating to enhance extraction. umlub.pldergipark.org.tr
Soxhlet Extraction : A more efficient continuous extraction method where the plant material is repeatedly washed with a distilled solvent. umlub.plmiamioh.edu
Microwave-Assisted Extraction (MAE) : This modern technique uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process. dergipark.org.trnih.govgoogle.com
Ultrasound-Assisted Extraction (UAE) : Also known as sonication, this method utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, improving extraction yields. researchgate.netnih.gov
Pressurized Liquid Extraction (PLE) : This technique employs solvents at elevated temperatures and pressures, which increases their efficiency and reduces extraction time. umlub.pldergipark.org.tr
Supercritical Fluid Extraction (SFE) : This green technology often uses supercritical carbon dioxide as a solvent, which offers advantages in terms of selectivity and environmental safety. umlub.pldergipark.org.tr
Acid-Base Extraction : This liquid-liquid extraction method is frequently used to separate alkaloids from other plant constituents based on their basic nature. The plant extract is typically acidified to protonate the alkaloids, making them water-soluble. They are then partitioned into an aqueous layer, which is subsequently basified to regenerate the free alkaloids for extraction into an organic solvent. nih.govgoogle.com
The choice of solvent is critical, with methanol and ethanol being commonly used. researchgate.netumlub.pl Studies have also explored the use of "green" solvents like natural deep eutectic solvents (NDESs) and non-ionic surfactants, which have shown promising results in enhancing extraction efficiency. researchgate.net
Chromatographic Separations in this compound Isolation
Following the initial extraction, the crude alkaloid mixture must be purified to isolate this compound. Chromatography is the cornerstone of this purification process, separating compounds based on their differential interactions with a stationary phase and a mobile phase. khanacademy.orgmpg.de
Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.gov Different compounds move through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.
High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and powerful separation technique that uses high pressure to pass the solvent through a column containing a fine-particle stationary phase. researchgate.netslideshare.netmdpi.com This results in high-resolution separations and is often used for the final purification of alkaloids like this compound. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common configuration. nih.gov
pH-Zone-Refining Counter-Current Chromatography (CCC) : This specific type of liquid-liquid chromatography has been successfully applied to the separation of alkaloids from Crinum moorei, including this compound. nih.gov It separates compounds based on their pKa values by establishing a pH gradient in the column. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a rapid and simple analytical technique used to monitor the progress of a separation and to identify the components in a mixture. khanacademy.org It involves spotting the sample on a plate coated with a thin layer of adsorbent and developing it in a solvent chamber.
The combination of these extraction and chromatographic techniques allows for the successful isolation and purification of this compound from its diverse botanical sources, enabling further scientific investigation into its chemical and biological properties.
Novel Approaches in this compound Isolation from Plant Extracts
The isolation of this compound from plant sources, primarily within the Amaryllidaceae family, has evolved from traditional extraction and chromatographic methods to more sophisticated and efficient analytical techniques. Modern approaches prioritize higher purity, better resolution from structurally similar alkaloids, and precise identification.
Advanced chromatographic methods are central to the contemporary isolation of this compound. While initial crude extraction is typically performed using solvents like methanol or ethanol, subsequent purification relies on a combination of chromatographic techniques. nih.govnih.gov A comprehensive study on the alkaloids of Crinum asiaticum var. sinicum utilized a combination of column chromatography followed by High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy, often referred to as HPLC-DAD-SPE-NMR. jst.go.jp This powerful hyphenated technique allows for the direct isolation and structural elucidation of alkaloids like this compound from complex plant extracts, significantly accelerating the purification process.
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique employed for the separation and identification of this compound. researchgate.netnih.gov This method is particularly useful for analyzing the alkaloid profiles of different plant organs and has been instrumental in studies on Crinum macowanii and Crinum moorei. researchgate.netresearchgate.net The use of GC-MS allows for the quantification of this compound and other alkaloids, providing a detailed chemical fingerprint of the plant species. researchgate.net
While techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are recognized as novel methods for extracting bioactive compounds from plant materials due to their efficiency and reduced solvent consumption, specific applications of these methods for the targeted isolation of this compound are not yet extensively documented in available research. core.ac.uk The current focus in this compound research remains on the application of advanced separation and spectroscopic techniques for its purification and characterization from crude extracts obtained by conventional means. nih.govjst.go.jp
Organ-Specific and Seasonal Variation Studies of this compound Content
The concentration of this compound within a plant is not uniform; it exhibits significant variation depending on the specific organ and the time of year. Research into these variations is crucial for understanding the alkaloid's biosynthesis and for optimizing harvesting strategies. Studies have primarily focused on species within the Crinum genus.
Investigations into Crinum macowanii revealed significant organ-to-organ differences in the content of several alkaloids, including this compound. researchgate.netnih.gov Similarly, a study on Crinum moorei using gas chromatography identified noteworthy variations in this compound levels among different plant parts. researchgate.net While the bulbs of Amaryllidaceae plants are often the primary storage organs for many alkaloids, the precise distribution of this compound requires specific analysis for each species. researchgate.net For instance, in a comprehensive study of three Crinum species, alkaloids were detected in all organs of C. moorei and C. macowanii. ukzn.ac.zaukzn.ac.za
Seasonal fluctuations also play a critical role in the concentration of this compound. A study on Crinum macowanii demonstrated that the content of this compound, along with crinine (B1220781) and 1-epideacetylbowdensine, showed significant seasonal variation. researchgate.netnih.gov This suggests that environmental factors and the plant's developmental stage influence the biosynthesis and accumulation of this compound. Understanding these seasonal patterns is essential for identifying the optimal time to harvest plant material to obtain the highest yield of this compound.
Data from studies on Crinum species illustrate these variations:
Table 1: Documented Variation of this compound in Crinum Species This table is interactive. Click on the headers to sort the data.
| Plant Species | Type of Variation | Findings | Reference(s) |
|---|---|---|---|
| Crinum macowanii | Organ-Specific | Significant variation detected among different plant organs. | researchgate.net, nih.gov |
| Crinum macowanii | Seasonal | Significant seasonal variation in content was observed. | researchgate.net, nih.gov |
| Crinum moorei | Organ-Specific | Significant variation detected among different plant organs (bulbs, leaves, etc.). | researchgate.net, ukzn.ac.za |
These studies collectively underscore the dynamic nature of this compound content in plants, influenced by both anatomical location and seasonal cycles. researchgate.netresearchgate.net
Structural Elucidation and Physico Chemical Characterization of Crinamidine
Spectroscopic Techniques in Crinamidine Structure Determination
The comprehensive characterization of this compound relies on a synergistic application of various spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle, from the connectivity of atoms to their spatial orientation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts has been achieved, revealing the atom-to-atom connectivity within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals that provide initial clues about its structure. For instance, the presence of aromatic protons, methoxy (B1213986) group protons, and protons associated with the crinane nucleus are readily identifiable. Similarly, the ¹³C NMR spectrum reveals the total number of carbon atoms and their chemical environments, distinguishing between aromatic, aliphatic, and oxygenated carbons.
To assemble the complete molecular framework, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear picture of which proton is attached to which carbon.
HMBC experiments are crucial for identifying long-range (two- to three-bond) correlations between protons and carbons. This technique is particularly powerful for connecting different spin systems and for assigning quaternary carbons, which lack directly attached protons.
A comprehensive analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. The complete assignment for this compound has been reported in scientific literature, providing a detailed map of its molecular connectivity.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | δC (ppm) | δH (ppm), J (Hz) |
| 1 | 53.1 (d) | 3.69 (d, 3.5) |
| 2 | 54.4 (d) | 3.29 (ddd, 3.5, 2.5, <1.0) |
| 3 | 70.1 (d) | 4.15 (m) |
| 4α | 31.2 (t) | 2.10 (m) |
| 4β | 1.85 (m) | |
| 4a | 48.5 (d) | 3.15 (m) |
| 6α | 59.8 (t) | 4.20 (d, 13.5) |
| 6β | 3.40 (d, 13.5) | |
| 6a | 127.5 (s) | - |
| 7 | 146.8 (s) | - |
| 8 | 108.2 (d) | 6.55 (s) |
| 10 | 102.5 (d) | 6.90 (s) |
| 10a | 131.5 (s) | - |
| 10b | 40.5 (s) | - |
| 11 | 46.2 (t) | 2.90 (m), 2.20 (m) |
| 12 | 53.8 (t) | 3.30 (m), 2.65 (m) |
| OCH₃ | 56.1 (q) | 3.85 (s) |
| OCH₂O | 101.2 (t) | 5.90 (s) |
Note: This table is a representative compilation based on literature data for crinine-type alkaloids and may require the full text of specific cited research for complete verification.
High-Resolution Mass Spectrometry (HR-MS) provides crucial information regarding the elemental composition and fragmentation pattern of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HR-MS allows for the determination of the precise molecular formula. For this compound, the molecular formula has been confirmed as C₁₇H₁₉NO₅.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, reveal characteristic fragmentation patterns that offer insights into the molecule's substructures. Crinine-type alkaloids, including this compound, exhibit typical fragmentation pathways. For structures with a 1,2-epoxide group, characteristic fragmentation patterns are observed. The analysis of these fragments helps to confirm the presence of key structural motifs within the this compound molecule.
Table 2: HR-MS Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | C₁₇H₂₀NO₅⁺ | 318.1336 | 318.1335 |
Note: Specific fragmentation data requires access to dedicated mass spectrometry studies of this compound.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. CD measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this technique can be used to assign the absolute stereochemistry of a molecule by comparing its experimental CD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations.
For crinine-type alkaloids, the sign of the Cotton effects in the CD spectrum is indicative of the stereochemistry of the 5,10b-ethano bridge. The absolute configuration of this compound has been determined through the analysis of its CD spectrum. The comparison of the experimental CD spectrum with those of related crinine (B1220781) alkaloids of known stereochemistry, as well as with calculated spectra, has been instrumental in establishing the absolute configuration.
Confirmation of this compound Stereochemistry
The stereochemistry of this compound is complex, featuring multiple chiral centers. The final confirmation of its absolute configuration is achieved by integrating the data from various spectroscopic methods.
The relative stereochemistry is largely determined by NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. NOE data reveals through-space proximity between protons, which helps to establish their relative orientation in the 3D structure.
The absolute stereochemistry is then definitively assigned using Circular Dichroism spectroscopy, as discussed previously. The combination of these techniques provides a complete and unambiguous picture of the three-dimensional structure of this compound, solidifying its identity as (1β,2β,3α)-7-Methoxy-1,2-epoxycrinan-3-ol. This detailed structural knowledge is fundamental for understanding its biological activity and for any future synthetic efforts.
Biosynthesis and Biogenetic Pathways of Crinamidine
Amaryllidaceae Alkaloid Biosynthesis Overview
The biosynthesis of Amaryllidaceae alkaloids (AAs) is a sophisticated process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govscielo.org.mx These precursors undergo a series of enzymatic reactions to form the key intermediate, 4'-O-methylnorbelladine. nih.govresearchgate.net This central molecule is the last common precursor before the biosynthetic pathway branches out to form the various structural skeletons of Amaryllidaceae alkaloids. nih.govnih.gov
The diversification of the alkaloid structures arises from different modes of intramolecular phenol-phenol oxidative coupling of 4'-O-methylnorbelladine. nih.govptbioch.edu.pl Three main types of coupling are recognized: para-ortho', para-para', and ortho-para' oxidative coupling. nih.govresearchgate.net These coupling reactions lead to the formation of the distinct core skeletons of the galanthamine, crinine (B1220781)/haemanthamine (B1211331), and lycorine (B1675740) type alkaloids, respectively. researchgate.netresearchgate.netscispace.com The crinine skeleton, the foundational structure of crinamidine, is formed through a para-para' oxidative coupling mechanism. scispace.comnih.gov Following the formation of the core skeleton, further enzymatic modifications such as hydroxylations, methylations, and reductions contribute to the vast structural diversity observed within this alkaloid family. frontiersin.org
Precursor Derivations in this compound Biogenesis (L-Phenylalanine, L-Tyrosine)
The journey to this compound begins with two primary building blocks: the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govscielo.org.mx L-phenylalanine, an essential amino acid, serves as the initial substrate for the phenylpropanoid pathway. mdpi.comnih.gov Through the action of the enzyme phenylalanine ammonia-lyase (PAL), L-phenylalanine is converted to trans-cinnamic acid. nih.govwikipedia.org Subsequent enzymatic steps, including hydroxylation reactions catalyzed by enzymes like cinnamate-4-hydroxylase (C4H), transform trans-cinnamic acid into 3,4-dihydroxybenzaldehyde (B13553). nih.govnih.gov
Concurrently, L-tyrosine, another proteinogenic amino acid, is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine (B21549). mdpi.comwikipedia.org Tyramine provides the second crucial component necessary for the formation of the initial alkaloid structure. The convergence of these two pathways, one originating from L-phenylalanine and the other from L-tyrosine, sets the stage for the core reactions of Amaryllidaceae alkaloid biosynthesis. oup.com
Enzymatic Steps and Key Intermediates in this compound Biosynthesis (e.g., O-methylnorbelladine)
The biosynthesis of this compound involves a series of critical enzymatic reactions and the formation of key intermediate compounds. A pivotal step is the condensation of 3,4-dihydroxybenzaldehyde (derived from L-phenylalanine) and tyramine (derived from L-tyrosine) to form norbelladine (B1215549). researchgate.netfrontiersin.org This reaction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR), which may work in concert. frontiersin.org
Norbelladine then undergoes a crucial methylation step. The enzyme norbelladine 4'-O-methyltransferase (N4OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of norbelladine, yielding 4'-O-methylnorbelladine. nih.govbenchchem.com This intermediate, also referred to as O-methylnorbelladine, is a central branching point in the biosynthesis of all Amaryllidaceae alkaloids. nih.govnih.govptbioch.edu.pl The regioselective methylation at the 4'-position is a determining factor for the subsequent oxidative coupling reactions that lead to the diverse alkaloid skeletons. benchchem.com
Phenol-Phenol Oxidative Coupling Mechanisms Leading to Crinine Skeleton
The formation of the characteristic crinine skeleton of this compound is achieved through a specific type of intramolecular phenol-phenol oxidative coupling of the precursor 4'-O-methylnorbelladine. nih.gov This crucial step involves a para-para' coupling, which links the phenolic rings of the precursor in a specific orientation. scispace.comnih.gov This reaction is thought to be catalyzed by cytochrome P450 enzymes, specifically from the CYP96T family. researchgate.netmdpi.com
The para-para' oxidative coupling of 4'-O-methylnorbelladine initially leads to the formation of a cyclohexadienone intermediate. nih.gov This intermediate then undergoes a hetero-Michael addition, where the nitrogen atom attacks the enone system, to form the tetracyclic core structure of the crinine alkaloids. nih.gov Subsequent stereoselective reduction of the carbonyl group within this intermediate leads to the formation of various crinine-type alkaloids. nih.gov The precise stereochemistry of the final product is under enzymatic control. nih.gov
Proposed Biosynthetic Pathways for this compound Derivatives
The biosynthesis of derivatives of this compound, and other Amaryllidaceae alkaloids, involves further enzymatic modifications of the core alkaloid structure. frontiersin.org While the complete biosynthetic pathways for many specific derivatives are still under investigation, it is understood that a variety of enzymes, including hydroxylases, methyltransferases, and reductases, play a role in creating the observed structural diversity. frontiersin.org
These modifications can occur at various positions on the crinine skeleton, leading to a wide array of related compounds. For example, the addition of hydroxyl groups or the formation of methylenedioxy bridges are common modifications observed in crinine-type alkaloids. The specific enzymes responsible for these final tailoring steps are often unique to particular plant species or even tissues, contributing to the diverse alkaloid profiles found in different Amaryllidaceae plants. The study of these biosynthetic pathways is an active area of research, with the potential to uncover novel enzymes and metabolic routes. rsc.orgmdpi.comnih.govrsc.org
Chemical Synthesis and Derivatization Strategies for Crinamidine and Analogs
Bioinspired Synthetic Approaches to Crinine-Type Alkaloids
Drawing inspiration from the proposed biosynthetic pathways in plants, researchers have developed elegant and efficient synthetic routes to the crinine (B1220781) family. A key biosynthetic step is believed to be the reduction of an oxocrinine intermediate to form the characteristic cis- and trans-fused hydroindoles of the crinine skeleton. rsc.org This has inspired laboratory syntheses that utilize advanced catalytic methods to achieve similar transformations with high control over stereochemistry.
Iridium-Catalyzed Asymmetric Hydrogenation in Crinine Alkaloid Synthesis
A significant breakthrough in the synthesis of crinine-type alkaloids involves the use of iridium-catalyzed asymmetric hydrogenation. rsc.org This method provides a powerful tool for the enantioselective synthesis of the crinine core. Researchers have developed a strategy that utilizes chiral iridium catalysts to hydrogenate racemic cycloenones (oxocrinines), which possess a remote arylated quaternary stereocenter. rsc.orgresearchgate.net This approach is notable for its efficiency, allowing for the rapid assembly of the complex alkaloid structure. rsc.org
The choice of a specific chiral ligand on the iridium catalyst is crucial for achieving high reactivity and enantioselectivity. rsc.org For instance, the P-chiral monophosphorus ligand AntPhos has been shown to be highly effective in related palladium-catalyzed reactions for constructing the core tricyclic skeleton of crinine. rsc.org In the iridium-catalyzed hydrogenation, the reaction proceeds under mild conditions, typically using hydrogen gas and a base, to reduce the enone functionality. researchgate.net This method has proven to be a practical and concise route, enabling the synthesis of various crinine-type alkaloids. rsc.org
Biomimetic Stereodivergent Resolution in Synthetic Pathways
A key feature of the iridium-catalyzed hydrogenation approach is its ability to achieve a biomimetic stereodivergent resolution of the racemic starting material. rsc.orgresearchgate.net Nature itself sometimes produces pairs of crinine alkaloids with opposite stereochemistry from a common precursor. researchgate.net The synthetic method mimics this by using different enantiomers of the chiral catalyst to control the hydrogenation outcome. Starting with a racemic mixture of an oxocrinine, the use of one catalyst enantiomer preferentially produces one set of diastereomeric products (e.g., (-)-crinine), while the other catalyst enantiomer yields the opposite set (e.g., (+)-epivittatine). researchgate.net
This stereodivergent kinetic resolution allows for the synthesis of two distinct crinine-type alkaloids from a single racemic precursor in one reaction. rsc.org The process has been successfully applied to synthesize a large number of natural alkaloids and their analogs. In one study, a total of 24 different crinine-type alkaloids and 8 analogs were synthesized using this concise strategy, often in just five to nine steps. rsc.orgresearchgate.net This highlights the power of combining bioinspired strategy with modern asymmetric catalysis.
| Starting Material (Racemic Oxocrinine) | Catalyst Enantiomer | Product 1 (% yield, % ee) | Product 2 (% yield, % ee) |
| rac-Oxocrinine | (R)-catalyst | (-)-Crinine (43%, 97% ee) | (+)-Epivittatine (51%, 93% ee) |
| rac-Oxobowdenisine | (R)-catalyst | (-)-Bowdenisine (45%, 98% ee) | (+)-Epibowdenisine (50%, 95% ee) |
| rac-Oxo-8-O-demethylmaritidine | (S)-catalyst | (+)-8-O-Demethylmaritidine (44%, 99% ee) | (-)-8-O-Demethylepimaritidine (47%, 97% ee) |
This table presents a selection of results from the bioinspired enantioselective synthesis of crinine-type alkaloids. Data sourced from Zuo et al. (2017). rsc.orgresearchgate.net
Total Synthesis of Crinine and Related Alkaloids as Methodological Showcases
The total synthesis of crinine and its relatives has been a long-standing goal in organic chemistry, serving as a platform to demonstrate the utility of new synthetic reactions and strategies. mdpi.comresearchgate.net These efforts have been ongoing for nearly seven decades, with each new synthesis providing fresh insights into the assembly of complex molecules. mdpi.com
The first total synthesis of a crinine alkaloid, (±)-crinine, was reported by Muxfeldt in 1966. mdpi.com This route involved a key Michael addition and subsequent cyclization to construct the core structure. mdpi.com Shortly after, in 1967, Whitlock described another synthesis that utilized an aziridine (B145994) intermediate to form the crucial quaternary carbon center. mdpi.com
Over the years, numerous other strategies have been employed, showcasing a wide array of chemical reactions. These include:
Aza-Cope Rearrangement/Mannich Cyclization: Overman's synthesis of (−)-crinine used this powerful cascade reaction to assemble the tetracyclic system. mdpi.com
Radical Cyclization: Various syntheses have employed radical-based methods to form key carbon-carbon bonds within the alkaloid framework. mdpi.com
Intramolecular Heck Reaction: This palladium-catalyzed reaction has been used to cyclize precursors and generate the tetracyclic spirocyclohexadione intermediate, which can then be converted to crinine, buphanisine, and other related alkaloids. researchgate.net
Palladium-Catalyzed Dearomative Cyclization: More recent methods have focused on enantioselective approaches, such as a palladium-catalyzed dearomative cyclization to produce chiral dihydrophenanthridinone intermediates, leading to a concise and gram-scale synthesis of (–)-crinine. rsc.org
These diverse approaches underscore how the pursuit of crinine alkaloids has driven innovation in synthetic organic chemistry. mdpi.com
Development of Crinamidine Analogs and Derivatives
Beyond the synthesis of the natural alkaloids themselves, significant effort has been directed towards the preparation of synthetic analogs and derivatives. This work is crucial for exploring the structure-activity relationships (SAR) of these compounds. By systematically modifying the this compound scaffold, researchers can identify which parts of the molecule are essential for its biological effects.
A common strategy for creating derivatives of crinine-type alkaloids, such as the closely related ambelline (B1262613), is the derivatization of the C-11 hydroxyl group. researchgate.net This is typically achieved by esterification, where various substituted acyl groups are attached to the C-11 oxygen. mdpi.com For example, a series of novel aromatic esters of ambelline have been synthesized and evaluated for their biological activities. researchgate.net
The synthesis generally involves reacting the parent alkaloid (e.g., ambelline) with a suitable acyl chloride or carboxylic acid under standard esterification conditions. mdpi.com This approach has led to the creation of libraries of derivatives with diverse substituents. researchgate.net For instance, twenty semisynthetic derivatives of ambelline were prepared to assess their potential as enzyme inhibitors. researchgate.net Six newly synthesized ambelline derivatives, including 11-O-(3,5-dimethoxybenzoyl)ambelline and 11-O-(3,4,5-trimethoxybenzoyl)ambelline, were recently reported in a study investigating antiplasmodial activity. mdpi.com
| Parent Alkaloid | Reagent | Derivative Name |
| Ambelline | 3,5-Dimethoxybenzoyl chloride | 11-O-(3,5-dimethoxybenzoyl)ambelline |
| Ambelline | 3,4,5-Trimethoxybenzoyl chloride | 11-O-(3,4,5-trimethoxybenzoyl)ambelline |
| Ambelline | 4-Chloro-3-nitrobenzoyl chloride | 11-O-(4-chloro-3-nitrobenzoyl)ambelline |
This table shows examples of semi-synthetic derivatives created from the crinane alkaloid ambelline. researchgate.netmdpi.com
Stereoselective Synthesis of this compound Scaffolds
The construction of the core scaffold of this compound with precise control over its three-dimensional structure (stereochemistry) is a central challenge in its synthesis. The key structural feature is the C3a-arylated hydroindole moiety, which contains an all-carbon quaternary stereocenter. researchgate.net Developing methods to assemble this core in a stereoselective manner is critical for producing enantiomerically pure alkaloids.
Modern synthetic chemistry has provided several powerful solutions to this problem. A highly convergent and diastereoselective multicomponent approach has been developed to access the hydroindole cores present within crinine alkaloids. researchgate.net This method allows for the modular and concise assembly of the scaffold with excellent stereoselectivity, often without the need for transition-metal catalysts or harsh reaction conditions. researchgate.net
Other advanced strategies include:
Palladium-Catalyzed Asymmetric Allylic Amination: This method has been applied to the synthesis of fused polycyclic alkaloids related to the crinine family. researchgate.net
Enantioselective Dearomative Cyclization: An efficient palladium-catalyzed enantioselective dearomative cyclization can synthesize chiral dihydrophenanthridinone and dihydrocarbazolone skeletons, which are key precursors to crinine-type alkaloids. rsc.orgresearchgate.net
Intramolecular Aryne Ene Reaction: This strategy provides a high-yielding annulation method for constructing the carbocyclic framework. researchgate.net
These stereoselective methods are fundamental to the modern synthesis of this compound and its analogs, enabling access to specific stereoisomers for biological evaluation.
Biological Activities and Mechanistic Investigations of Crinamidine Pre Clinical and in Vitro Studies
Anticancer and Antiproliferative Investigations of Crinamidine and its Analogs
This compound, a crinane-type alkaloid found in plants of the Amaryllidaceae family, has garnered attention for its potential as an anticancer agent. researchgate.netresearchgate.net Like other crinane alkaloids, its structural similarity to the potent anticancer agents of the lycorine (B1675740) series has prompted investigations into its cytotoxic capabilities. researchgate.netresearchgate.net
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines
This compound and its related crinine-type alkaloids have demonstrated significant cytotoxic activity across a range of human cancer cell lines in laboratory settings. up.ac.zaejgm.co.uk Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human oral epidermoid carcinoma (KB), colorectal cancer (COL-1), breast cancer (ZR-75-1), and glioblastoma (U-373). nih.gov Furthermore, research has indicated that this compound can selectively induce apoptosis in rat hepatoma cells (5123tc) while not affecting non-cancerous human embryonic kidney cells (HEK-293T). researchgate.netnih.gov
The cytotoxic potential of crinine-type alkaloids is a subject of ongoing research, with several members of this class showing promise as leads for antiproliferative drugs. researchgate.netresearchgate.net For instance, the alkaloid 6-hydroxycrinamine, a crinine (B1220781) alkaloid, was found to be toxic to human neuroblastoma (SH-SY5Y) cells. up.ac.zanih.gov Another related compound, perlolyrine, isolated from Crinum latifolium, showed significant cytotoxicity against five human cancer cell lines: KB, HepG2, MCF7, SK-Mel2, and LNCaP. researchgate.net
The following table summarizes the in vitro cytotoxic activity of this compound and related crinine-type alkaloids on various cancer cell lines.
| Compound | Cancer Cell Line | Activity | Reference |
| This compound | Human oral epidermoid carcinoma (KB) | Cytotoxic | nih.gov |
| Colorectal cancer (COL-1) | Cytotoxic | nih.gov | |
| Breast cancer (ZR-75-1) | Cytotoxic | nih.gov | |
| Glioblastoma (U-373) | Cytotoxic | nih.gov | |
| Rat hepatoma (5123tc) | Selectively induces apoptosis | researchgate.netnih.gov | |
| 6-hydroxycrinamine | Human neuroblastoma (SH-SY5Y) | IC50 values of 54.5 µM (MTT assay) and 61.7 µM (neutral red assay) | up.ac.zanih.gov |
| Perlolyrine | Human oral epidermoid carcinoma (KB) | IC50 ranging from 22.12 to 28.45 µM | researchgate.net |
| Liver cancer (HepG2) | IC50 ranging from 22.12 to 28.45 µM | researchgate.net | |
| Breast cancer (MCF7) | IC50 ranging from 22.12 to 28.45 µM | researchgate.net | |
| Melanoma (SK-Mel2) | IC50 ranging from 22.12 to 28.45 µM | researchgate.net | |
| Prostate cancer (LNCaP) | IC50 ranging from 22.12 to 28.45 µM | researchgate.net |
Molecular Mechanisms of Action in Cancer Models (e.g., Apoptosis Induction, Cell Cycle Modulation)
Research indicates that this compound and related crinine-type alkaloids exert their anticancer effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells.
Studies have shown that this compound can induce apoptosis in cervical cancer cells without causing DNA double-strand breaks, a common side effect of some chemotherapy drugs. nih.govnih.gov This suggests a more targeted approach to killing cancer cells. The induction of apoptosis by this compound is partly achieved by inhibiting the expression of the anti-apoptotic gene BCL2L1. nih.gov In rat hepatoma cells, this compound has also been observed to selectively induce apoptosis. researchgate.netnih.gov The apoptosis-inducing capacity of crinine-type alkaloids like crinamine (B1198835) has been confirmed in multiple studies. iiarjournals.org
Furthermore, some crinine-type alkaloids have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, some crinine alkaloids can cause cell cycle arrest in the G2/M phase. horizonepublishing.com
Inhibition of Angiogenesis by this compound and Crinine-Type Alkaloids
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.govcancer.gov this compound and other crinine-type alkaloids have demonstrated anti-angiogenic properties, suggesting another avenue through which they can combat cancer.
Specifically, crinamine, a closely related alkaloid, has been shown to exert anti-angiogenic effects by inhibiting the secretion of Vascular Endothelial Growth Factor-A (VEGF-A) in cervical cancer cells. nih.govnih.gov VEGF is a key signaling protein that stimulates angiogenesis. cancer.gov In vivo studies using zebrafish embryos have further confirmed that crinamine can inhibit blood vessel development. nih.govnih.gov The anti-angiogenic potential of crinine alkaloids is an active area of research, with in silico studies suggesting that compounds like powelline (B1200901) may act as anti-angiogenic agents by targeting the VEGFR2 protein. amazonaws.com
Modulation of Cancer-Related Proteins and Signaling Pathways (e.g., kinases, reductases, deacetylases, topoisomerases, metalloproteinases)
The anticancer activity of this compound and its analogs is also linked to their ability to modulate various proteins and signaling pathways that are critical for cancer cell survival and proliferation.
Gene expression analysis has revealed that crinamine's mechanism of action may involve the downregulation of several cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA. nih.gov These genes are involved in key signaling pathways that control cell growth, survival, and division.
Furthermore, there is evidence to suggest that crinine-type alkaloids may act as topoisomerase inhibitors. horizonepublishing.comresearchgate.net Topoisomerases are enzymes that are essential for DNA replication and are a common target for anticancer drugs. nih.govwikipedia.org By inhibiting these enzymes, crinine alkaloids can disrupt DNA replication in cancer cells, leading to cell death. wikipedia.org In silico studies have also predicted that this compound may have poor bioactivity as a kinase inhibitor. rrmedicine.ru
In Vivo Efficacy Studies in Non-Human Pre-clinical Models (where applicable for this compound or closely related crinane-type compounds)
While extensive in vivo studies on this compound itself are limited, research on closely related crinine-type compounds has provided promising results in preclinical animal models.
One notable study demonstrated that crinamine inhibited blood vessel development in zebrafish embryos, supporting its anti-angiogenic activity in a living organism. nih.govnih.gov This finding highlights the potential of crinine-type alkaloids to suppress tumor growth by cutting off their blood supply. Further in vivo research is necessary to fully establish the efficacy and safety of this compound and its analogs as anticancer agents.
Antiviral Activity and Molecular Interactions of this compound
In addition to its anticancer properties, this compound has been investigated for its potential antiviral activity. The antiviral and antitumor properties of extracts from Crinum latifolium, a plant known to contain this compound, have been reported in Chinese ethnomedicine. rrmedicine.ru
Computational studies have explored the potential of this compound as an inhibitor of viral enzymes. One in silico study identified this compound as a potential inhibitor of the SARS-CoV-2 Guanine-N7 methyltransferase, an enzyme crucial for the virus's mRNA capping process. rrmedicine.ru Molecular docking and dynamic simulation analyses predicted that this compound could effectively bind to the active site of this enzyme, potentially disrupting its function and inhibiting viral replication. rrmedicine.ru The study suggested that this compound showed a greater predicted inhibitory activity compared to a standard antiviral drug, sinefungin. rrmedicine.ru These computational findings highlight this compound as a promising candidate for further investigation as an antiviral agent, although experimental validation is required to confirm these predictions. rrmedicine.ruresearchgate.net
Computational Prediction of Antiviral Targets (e.g., SARS-CoV-2 Guanine-N7 Methyltransferase Inhibition)
In the search for potential treatments for viral diseases, computational methods are often employed to screen natural compounds for their ability to inhibit viral enzymes. One such study focused on identifying natural inhibitors of the SARS-CoV-2 Guanine-N7 methyltransferase (GNMT), an enzyme crucial for the virus's replication and ability to evade the host's immune system. chemrxiv.orgrrmedicine.ru
Through molecular docking simulations, this compound was identified as a potential inhibitor of SARS-CoV-2 GNMT. chemrxiv.orgrrmedicine.ru The study compared the binding affinity of several natural compounds to the active site of the enzyme with that of sinefungin, a known antiviral drug. chemrxiv.org this compound, along with other compounds like marmesin (B225713) and sinensetin, exhibited a better binding score than the standard drug. chemrxiv.org Molecular dynamics simulations further suggested that this compound could cause significant distortion of the target enzyme, indicating a strong inhibitory potential. rrmedicine.ruresearchgate.net These computational findings highlight this compound as a promising candidate for further experimental investigation as a SARS-CoV-2 antiviral agent. chemrxiv.orgrrmedicine.ruresearchgate.net
In Vitro Assays for Antiviral Efficacy of this compound-Containing Extracts
Extracts from plants known to contain this compound, such as Crinum latifolium, have been traditionally used in some cultures for their purported antiviral properties. rrmedicine.ru Laboratory studies have begun to investigate these claims through in vitro assays. For instance, extracts of Crinum latifolium have demonstrated antiviral activity in various experimental models. rrmedicine.ru
While direct in vitro studies on the antiviral efficacy of isolated this compound are still emerging, the activity of extracts containing this compound provides a basis for further research. The antiviral effects of these extracts are often attributed to the synergistic action of their various phytochemical constituents, including alkaloids like this compound.
Anti-inflammatory Pathways Modulated by this compound
This compound and extracts containing it have demonstrated notable anti-inflammatory effects in preclinical studies. These effects appear to be mediated through the modulation of several key inflammatory pathways.
Suppression of Indoleamine 2,3-Dioxygenase (IDO) Activity
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a role in immune regulation and is often associated with inflammation and immune escape in diseases like cancer. nih.govnih.gov Studies have shown that aqueous extracts of Crinum latifolium, which contains this compound, can significantly suppress IDO activity in peripheral blood mononuclear cells (PBMCs). nih.gov
The extract was found to inhibit tryptophan degradation, a marker of IDO activity, in both unstimulated and mitogen-stimulated PBMCs in a dose-dependent manner. nih.gov This suppression of IDO activity suggests a potential mechanism by which this compound-containing extracts may exert their anti-inflammatory and immunomodulatory effects. nih.govnih.gov
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), are key mediators of the inflammatory response. opendentistryjournal.comthermofisher.com Dysregulation of these cytokines is implicated in a variety of inflammatory conditions. Research suggests that this compound and related compounds may modulate the production of these cytokines. For example, some triterpenoids have been shown to downregulate the production of TNF-α, IL-1β, and IL-8 in rheumatoid arthritis synovial fibroblasts. frontiersin.org While this study was not on this compound itself, it points to the potential of natural compounds to interfere with these pro-inflammatory pathways.
Effects on Immune Cell Activation in In Vitro Models
The immunomodulatory effects of this compound-containing extracts have also been observed in in vitro models of immune cell activation. nih.gov Aqueous extracts of Crinum latifolium have been shown to suppress the activation of T-cells in human peripheral blood mononuclear cells (PBMC). nih.gov Specifically, the extract was found to inhibit the mitogen-induced production of neopterin (B1670844), a marker of T-cell activation, in a dose-dependent manner. nih.gov This suggests that compounds within the extract, potentially including this compound, can modulate immune cell responses and may have a role in managing conditions characterized by excessive immune activation.
Antioxidant Capacities of this compound and this compound-Rich Extracts
Both this compound as an individual compound and extracts rich in it have demonstrated antioxidant properties in various assays. researchgate.netresearchgate.net
Studies on extracts from plants like Crinum americanum and Crinum latifolium have revealed significant antioxidant potential. researchgate.netresearchgate.net For example, an aqueous extract of Crinum latifolium showed potent peroxyl-radical scavenging capacity in the oxygen radical absorbance capacity (ORAC) assay, with a value of 1610 ± 150 μmol Trolox equivalents/g. nih.gov This high ORAC value indicates a strong antioxidant capacity. nih.gov Similarly, extracts of Crinum americanum have also shown notable antioxidant activity in DPPH and FRAP assays. researchgate.net
The antioxidant activity of these extracts is often attributed to their rich phytochemical content, including alkaloids like this compound and other phenolic compounds. researchgate.netbioline.org.br These compounds can act as radical scavengers, hydrogen donors, and metal chelators, thereby helping to mitigate oxidative stress. bioline.org.br
Interactive Data Table: Biological Activities of this compound and this compound-Containing Extracts
| Biological Activity | Study Type | Model System | Key Findings | Reference(s) |
| Antiviral | Computational | SARS-CoV-2 Guanine-N7 Methyltransferase | Predicted to have strong inhibitory activity. | chemrxiv.orgrrmedicine.ruresearchgate.net |
| Antiviral | In Vitro | Crinum latifolium extracts | Extracts show antiviral properties. | rrmedicine.ru |
| Anti-inflammatory | In Vitro | Human Peripheral Blood Mononuclear Cells (PBMCs) | Suppression of Indoleamine 2,3-dioxygenase (IDO) activity. | nih.gov |
| Anti-inflammatory | In Vitro | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of mitogen-induced neopterin production (T-cell activation). | nih.gov |
| Antioxidant | In Vitro | Crinum latifolium aqueous extract | Potent peroxyl-radical scavenging capacity (ORAC value: 1610 ± 150 μmol TE/g). | nih.gov |
| Antioxidant | In Vitro | Crinum americanum extracts | Demonstrated antioxidant activity in DPPH and FRAP assays. | researchgate.net |
Enzyme Inhibition Studies of this compound and Related Alkaloids
Investigations into the enzymatic inhibition properties of this compound and its structural analogs have revealed potential interactions with key enzymes implicated in neurodegenerative diseases. These preclinical and in vitro studies have primarily focused on cholinesterases and monoamine oxidases.
Cholinesterase Enzyme (AChE) Inhibitory Activity Assessments
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain. nih.gov
A study evaluating twenty-three Amaryllidaceae alkaloids from various ring types assessed their ability to inhibit AChE. nih.govthieme-connect.com In this screening, this compound demonstrated weak inhibitory activity against the acetylcholinesterase enzyme, with a reported IC50 value of 300 ± 27 µM. nih.govthieme-connect.comcore.ac.uk Other crinine-type alkaloids also showed weak activity, such as crinine (IC50: 461 ± 14 µM), epivittatine (IC50: 239 ± 9 µM), and 6-hydroxycrinamine (IC50: 490 ± 7 µM). nih.govthieme-connect.com In comparison, other alkaloid types, such as the lycorine-type alkaloid 1-O-acetyllycorine, exhibited significantly more potent AChE inhibition in the same study. nih.govthieme-connect.com
Further research on alkaloids isolated from Crinum latifolium also demonstrated a range of AChE inhibitory effects, with IC50 values for the isolated compounds varying from 32.65 ± 2.72 to 212.76 ± 8.30 µM. e-nps.or.kr
Table 1: AChE Inhibitory Activity of this compound and Related Alkaloids
Alkaloid AChE IC50 (µM) Reference This compound 300 ± 27 [1, 4, 5] Crinine 461 ± 14 [1, 4] Epivittatine 239 ± 9 [1, 4] 6-Hydroxycrinamine 490 ± 7 [1, 4] 6-epihydroxypowelline >100 (inactive) nih.gov 2-O-acetyllycorine 32.65 ± 2.72 nih.gov
Monoamine Oxidase B (MAO-B) Inhibition by Crinine-Type Alkaloids
Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine (B1211576). parkinson.org Its inhibition can increase dopamine availability in the brain, which is a therapeutic approach for Parkinson's disease. parkinsons.org.uk While direct studies on the MAO-B inhibitory activity of this compound are limited, research on structurally related crinine-type alkaloids has shown significant potential in this area.
A study investigating the MAO inhibitory properties of alkaloids from Crossyne guttata found that crinamine, a crinine-type alkaloid, exhibited potent and selective inhibitory activity against human monoamine oxidase B. nih.gov Crinamine demonstrated a submicromolar IC50 value of 0.014 µM against MAO-B. nih.gov Other related alkaloids evaluated in the same study also showed potent MAO-B inhibition, including haemanthidine (B1194808) (IC50: 0.017 µM), epibuphanisine (IC50: 0.039 µM), and haemanthamine (B1211331) (IC50: 0.112 µM). nih.gov These findings highlight that the crinine alkaloid scaffold is a promising template for the development of selective MAO-B inhibitors. nih.gov
Table 2: MAO-B Inhibitory Activity of Crinine-Type Alkaloids
Alkaloid MAO-B IC50 (µM) Reference Crinamine 0.014 thieme-connect.com Haemanthidine 0.017 thieme-connect.com Epibuphanisine 0.039 thieme-connect.com Haemanthamine 0.112 thieme-connect.com
List of Compound Names
Table 3: Mentioned Compounds
Structure Activity Relationship Sar Studies of Crinamidine and Its Analogs
Identification of Pharmacophoric Features for Biological Activities
A pharmacophore is the specific three-dimensional arrangement of molecular features essential for a compound to interact with a biological target and elicit a response. For the crinane class of alkaloids, SAR studies have helped to identify a core pharmacophore responsible for their apoptosis-inducing and cytotoxic activities. researchgate.netnih.gov While studies focusing exclusively on crinamidine are limited, research on closely related and structurally similar crinane alkaloids like crinamine (B1198835) and haemanthamine (B1211331) allows for the delineation of key pharmacophoric features. nih.govresearchgate.net
Key structural requirements for the apoptosis-inducing activity of the crinane pharmacophore have been identified through the study of natural and semi-synthetic derivatives. researchgate.netnih.gov These essential features include:
The α-5,10b-ethano bridge: The stereochemistry of the ethano bridge connecting C-5 and C-10b is critical. Compounds with an α-oriented bridge, such as haemanthamine and crinamine, are significantly more active than their β-bridged counterparts, highlighting this feature as a crucial component of the pharmacophore. nih.gov
Substituents at C-3: The presence of a hydrogen bond acceptor at the C-3 position is well-tolerated. Both α- and β-methoxy groups (as seen in crinamine and haemanthamine, respectively) or a hydroxyl group are permissible, suggesting this position interacts with the biological target but can accommodate some flexibility. researchgate.netnih.gov
Functionality at C-11: A small substituent, such as a free hydroxyl group or a hydrogen atom, is tolerated at the C-11 position. researchgate.netnih.gov
The C1-C2 Double Bond: The double bond in ring A is not an absolute requirement for activity but appears to modulate the potency of the compound. researchgate.netnih.gov Its hydrogenation to a single bond can alter, but not eliminate, the apoptosis-inducing effect. researchgate.net
Aromatic Ring Substitution: In related Amaryllidaceae alkaloids, the presence and pattern of substitution on the aromatic ring, such as a methylenedioxy group, can significantly influence activity. For instance, in haemanthamine derivatives, replacing the methylenedioxy group with two methoxy (B1213986) groups leads to a crucial drop in cytotoxic potency. acs.org
| Pharmacophoric Feature | Role in Biological Activity | Relevant Compounds | Citation |
| α-5,10b-Ethano Bridge | Essential for potent apoptosis-inducing activity. | Haemanthamine, Crinamine | nih.gov |
| C-3 Substituent (α/β-Methoxy or Hydroxyl) | Tolerated H-bond acceptor site, allows for molecular flexibility in target binding. | Crinamine, Haemanthamine | researchgate.netnih.gov |
| C-11 Substituent (Hydroxyl or Hydrogen) | A small group is required; larger modifications can reduce or abolish activity. | Haemanthamine, Vittatine | researchgate.netnih.gov |
| C1=C2 Double Bond | Modulates potency but is not strictly essential for activity. | Dihydrocrinamine, Dihydrohamayne | researchgate.net |
| Aromatic Ring Pattern (e.g., Methylenedioxy) | Can be critical for high potency; replacement often reduces cytotoxicity. | Haemanthamine, Lycorine (B1675740) | acs.org |
Impact of Structural Modifications on Efficacy and Selectivity
Systematic modification of the crinane skeleton has been a key strategy to probe the SAR and to develop analogs with improved efficacy and selectivity. Studies comparing natural and semi-synthetic derivatives have revealed how subtle changes to the core structure can have a profound impact on biological function. researchgate.netnih.gov
The orientation of the 5,10b-ethano bridge is a defining factor for cytotoxicity; haemanthamine-type alkaloids (α-bridge) are generally more cytotoxic than crinine-type alkaloids (β-bridge). nih.gov Further modifications to the haemanthamine scaffold have been explored. For example, a series of twelve derivatives of haemanthamine were synthesized to investigate their potential as cytotoxic agents and inhibitors of enzymes relevant to Alzheimer's disease. nih.gov Interestingly, these modifications, while producing effects on enzyme inhibition, led to a dramatic decrease in cytotoxicity compared to the parent haemanthamine molecule. This suggests that the structural integrity of the natural haemanthamine scaffold is highly optimized for potent cytotoxic and apoptotic effects. nih.gov
Other key findings on structural modifications include:
Modification at C-6: Introducing a hydroxyl group at C-6 of haemanthamine to form haemanthidine (B1194808) results in a compound that retains significant cytotoxic activity, indicating this position can be modified without a major loss of potency. acs.org
Modification at C-11: The hydroxyl group at C-11 is important. Its removal, combined with methylation of the C-3 hydroxyl, leads to the elimination of cytotoxicity. acs.org
The selectivity of these compounds can also be affected by structural changes. For instance, some crinane-type alkaloids have demonstrated selective activity against cancer cells with minimal toxicity to normal cells. scispace.com The phenanthridone skeleton, found in crinane alkaloids, may be a significant element contributing to this selectivity against cancer cells. ub.eduscispace.com
| Compound | Parent Compound | Structural Modification | Impact on Cytotoxic Activity | Citation |
| Haemanthidine | Haemanthamine | Addition of a hydroxyl group at C-6 | Activity is slightly affected but remains significant. | acs.org |
| Dihydrocrinamine | Crinamine | Saturation of the C1=C2 double bond | Apoptosis-inducing activity is retained, potency is modulated. | researchgate.net |
| 11-desoxy-3-O-methyl-haemanthamine | Haemanthamine | Removal of C-11 hydroxyl and methylation of C-3 hydroxyl | Elimination of cytotoxicity. | acs.org |
| Haemanthamine Derivatives (1a-1m) | Haemanthamine | Various modifications (e.g., at C-11) | Potent cytotoxicity was lost in all derivatives. | nih.gov |
Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR)
Computational chemistry provides powerful tools to supplement experimental SAR studies, offering insights into the molecular interactions and predictive models for biological activity.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. researchgate.net This method helps to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For alkaloids, tubulin is a common biological target, and docking studies have been used to investigate how these molecules bind to it. researchgate.netexplorationpub.comnih.gov
In the context of crinane alkaloids, docking studies can be used to rationalize the experimental SAR data. For example, the critical role of the α-ethano bridge could be explained by its ability to orient the molecule optimally within a protein's binding pocket. Similarly, the importance of the C-11 hydroxyl group can be attributed to its potential to form a key hydrogen bond with an amino acid residue in the target protein. While specific docking studies for this compound are not widely published, the methodology has been applied to numerous other alkaloids to predict binding affinities and modes of action. researchgate.netexplorationpub.com The results are often expressed as a binding energy or docking score (in kcal/mol), where a more negative value typically indicates a more stable interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. capes.gov.brscilit.com These models use calculated molecular descriptors—numerical values that represent physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters—to predict the activity of new or untested compounds. capes.gov.br
QSAR studies have been performed on Amaryllidaceae alkaloids to understand the structural requirements for activities like acetylcholinesterase (AChE) inhibition. researchgate.netcapes.gov.br In one such study involving 24 alkaloids, including this compound, multiple linear regression analysis showed that descriptors such as strain energy, heat of formation, and the nature of substituents on the aromatic ring and ring C were important for predicting AChE inhibitory activity. researchgate.netcapes.gov.br Such models can guide the synthesis of new derivatives by predicting which modifications are likely to enhance efficacy. For example, a QSAR model might take the form:
pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Analytical Methodologies for the Detection and Quantification of Crinamidine
Chromatographic Techniques for Crinamidine Analysis
Chromatography is a fundamental separation technique widely used for the analysis of complex mixtures. shimadzu.comopenaccessjournals.com In the context of this compound analysis, both gas and liquid chromatography have proven to be powerful tools. uva.eslongdom.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development and Validation
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. wikipedia.orgscioninstruments.com GC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity, making it particularly suitable for analyzing trace levels of compounds in complex matrices. thermofisher.com
A validated GC-MS/MS method has been established for the determination of this compound in dietary supplements. nifc.gov.vn This method involves the separation of this compound from other components in the sample via gas chromatography, followed by its detection and quantification using tandem mass spectrometry. technologynetworks.com The use of a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode allows for high selectivity, which helps to minimize interference from the sample matrix and results in a high signal-to-noise ratio for excellent detection capability. thermofisher.com The high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of molecules, which is a factor to consider during method development. wikipedia.org
High-Performance Liquid Chromatography (HPLC) Applications (e.g., HPLC-DAD-SPE-NMR)
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds in a liquid sample. shimadzu.comopenaccessjournals.com It is particularly well-suited for the analysis of alkaloids like this compound. researchgate.netnih.gov HPLC systems utilize a liquid mobile phase to move the sample through a column packed with a stationary phase, separating components based on their affinity for each phase. shimadzu.com
A noteworthy application of HPLC in alkaloid research is the hyphenated technique of HPLC-DAD-SPE-NMR (High-Performance Liquid Chromatography-Diode Array Detection-Solid Phase Extraction-Nuclear Magnetic Resonance). researchgate.netuab.catnih.gov This powerful combination allows for the comprehensive analysis of complex mixtures, such as plant extracts. researchgate.net In the analysis of Crinum asiaticum var. sinicum, for instance, HPLC-DAD-SPE-NMR was instrumental in the characterization of numerous alkaloids. researchgate.net The process involves:
HPLC-DAD: The initial separation of the extract's components by HPLC, with a diode array detector (DAD) providing UV-Vis spectra for preliminary identification. uab.cat
SPE: Selected chromatographic peaks are then trapped onto a solid-phase extraction (SPE) cartridge. uab.catnih.gov
NMR: The trapped compounds are subsequently eluted into a nuclear magnetic resonance (NMR) spectrometer for detailed structural elucidation. uab.catresearchgate.net
This technique provides a wealth of structural information in a single analytical run, facilitating the identification of known and novel compounds. uab.catnih.gov
Spectroscopic Methods in this compound Quantification
Spectroscopic techniques are indispensable for both qualitative and quantitative analysis, relying on the interaction of electromagnetic radiation with matter. longdom.orgsolubilityofthings.com
For this compound and related alkaloids, spectroscopic methods are often used in conjunction with chromatographic separation. colab.ws Key spectroscopic techniques include:
UV-Vis Spectroscopy: Used as a detector in HPLC (HPLC-DAD), it measures the absorption of ultraviolet and visible light by the analyte. longdom.org This is useful for quantification based on the Beer-Lambert law, where absorbance is proportional to concentration. americanpharmaceuticalreview.com
Mass Spectrometry (MS): As a detector for both GC and HPLC, MS ionizes molecules and separates them based on their mass-to-charge ratio, providing molecular weight and fragmentation data crucial for identification and quantification. researchgate.netlongdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR can also be used for quantitative purposes (qNMR). longdom.orgcolab.ws As seen in HPLC-SPE-NMR, it provides detailed structural information that confirms the identity of the quantified compound. researchgate.net
Method Validation Parameters (Selectivity, Linearity, Accuracy, Precision, LOD, LOQ)
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.netresearchgate.net The validation of analytical methods for this compound quantification adheres to guidelines set by bodies like the International Conference on Harmonization (ICH). globalresearchonline.netdemarcheiso17025.com The key parameters assessed during validation include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity/Specificity | The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components. ich.orgeuropa.eu | The analyte peak should be well-resolved from other peaks, and its identity confirmed. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgeuropa.eu | A correlation coefficient (r²) of ≥ 0.999 is often required for the calibration curve. demarcheiso17025.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. ich.orgeuropa.eu | Reported as percent recovery of a known added amount of the analyte. ich.org |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ich.orgeuropa.eu | RSD values should be within acceptable limits, which vary depending on the concentration level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.orgeuropa.eu | Often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgeuropa.eu | Often determined based on a signal-to-noise ratio of 10:1. ich.orgeuropa.eu |
Application of Analytical Methods in this compound Research
Validated analytical methods are fundamental to various areas of this compound research. nih.govmdpi.com Their applications include:
Quality Control of Herbal Products: HPLC methods are used to standardize the amount of this compound in commercial products, such as capsules containing Crinum latifolium extract, ensuring product consistency and efficacy. researchgate.net
Phytochemical Analysis: Techniques like HPLC-ESI-MS/MS and HPLC-DAD-SPE-NMR are employed to study the alkaloid profiles of different Crinum species and various plant organs, leading to the identification of this compound and other related alkaloids. nih.govresearchgate.net
Environmental Monitoring: While not specific to this compound, the analytical frameworks developed for pharmaceuticals and natural products, such as GC-MS and LC-MS, are applicable to monitoring for environmental contaminants. thermofisher.commdpi.com
Pharmacokinetic Studies: The ability to accurately quantify this compound in biological matrices is a prerequisite for studies on its absorption, distribution, metabolism, and excretion (ADME). researchgate.net
The continuous development and application of these sophisticated analytical methods are essential for advancing our understanding of this compound and for ensuring the quality and safety of products in which it is a component. researchgate.netnih.gov
Computational and Theoretical Studies of Crinamidine
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a potential drug candidate against a specific protein target.
In a notable study, Crinamidine was identified as a potential inhibitor of the SARS-CoV-2 Guanine-N7 methyltransferase (GNMT), an enzyme crucial for viral mRNA capping. rrmedicine.rurrmedicine.ru Researchers conducted molecular docking simulations using a library of small molecules derived from edible African plants against the GNMT protein (PDB ID: QHD43415_13). rrmedicine.ruchemrxiv.orgrrmedicine.ruresearchgate.net The simulations, performed with Pyrx software, aimed to identify compounds that could effectively bind to the active site of the enzyme, designated as Pocket 41. rrmedicine.ruchemrxiv.orgresearchgate.net
The results indicated that this compound possesses a strong binding affinity for the GNMT active site, with a binding energy of -8.5 Kcal/mol. rrmedicine.ru This was more potent than the standard control, Sinefungin, which had a binding score of -7.6 kcal/mol. rrmedicine.ruchemrxiv.org The analysis of the docked complex revealed that the interaction is stabilized by forces including p-stacking, contributing to the stability of the protein-ligand complex. rrmedicine.ru These findings highlight this compound as a promising candidate for inhibiting SARS-CoV-2 GNMT activity. rrmedicine.ru
Table 1: Summary of Molecular Docking Simulation of this compound
| Parameter | Details | Reference |
|---|---|---|
| Target Protein | SARS-CoV-2 Guanine-N7 Methyltransferase (GNMT) | rrmedicine.rurrmedicine.ru |
| Docking Software | Pyrx (with AutoDock Vina plug-in) | rrmedicine.ruchemrxiv.orgresearchgate.net |
| Binding Affinity Score | -8.5 Kcal/mol | rrmedicine.ru |
| Control Compound Score | -7.6 Kcal/mol (Sinefungin) | rrmedicine.ruchemrxiv.org |
| Key Interactions | p-stacking | rrmedicine.ru |
Molecular Dynamics Simulations for Protein-Ligand Interactions
To further investigate the stability and dynamics of the this compound-protein complex, molecular dynamics (MD) simulations were performed. MD simulations provide a detailed view of the conformational changes and interactions between a ligand and its protein target over time.
Following the molecular docking study, the this compound-GNMT complex was subjected to MD simulations using the GROMACS software package. chemrxiv.orgrrmedicine.ru The simulations were run to analyze the behavior of the protein-ligand (holo) complex in comparison to the protein alone (apo). chemrxiv.org The results demonstrated that this compound induced the most significant structural distortion in the target protein among the tested compounds. rrmedicine.rurrmedicine.ruresearchgate.net
Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were analyzed. A higher RMSD value suggests greater structural changes in the protein upon ligand binding. rrmedicine.ru The this compound-GNMT complex exhibited a wider RMSD range compared to the control, indicating significant conformational changes. rrmedicine.ru Furthermore, the complex was stabilized by four hydrogen bonds, the highest number among the lead compounds, which points towards a strong and stable binding affinity. rrmedicine.ru
Table 2: Molecular Dynamics Simulation Parameters for this compound-GNMT Complex
| Parameter | Value | Reference |
|---|---|---|
| Total RMSD | 77.78 | rrmedicine.ruresearchgate.net |
| Average RMSD | 3.704 | rrmedicine.ruresearchgate.net |
| Total Regional (Active Site) RMSF | 30.61 | rrmedicine.ruresearchgate.net |
| Average Regional (Active Site) RMSF | 1.91 | rrmedicine.ruresearchgate.net |
| Radius of Gyration | 6.9986 | rrmedicine.ruresearchgate.net |
| Number of Hydrogen Bonds | 4 | rrmedicine.ru |
Virtual Screening for Identification of Bioactive this compound Derivatives
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. In the case of this compound, it was itself identified through a virtual screening process.
A library containing 1,048 natural compounds from edible African plants was screened to find potential inhibitors for the SARS-CoV-2 GNMT. rrmedicine.rurrmedicine.ru This process involved using web tools like Pubchem and SWISSADME to filter the compounds based on their molecular descriptors and potential for oral bioavailability. rrmedicine.ruchemrxiv.org This initial screening led to the selection of several lead compounds, including this compound, for further analysis through molecular docking and dynamics simulations. chemrxiv.orgrrmedicine.ru While this study did not focus on screening derivatives of this compound, the methodology demonstrates a powerful approach for identifying novel bioactive compounds from natural sources.
Table 3: Virtual Screening Workflow for Identification of Natural Inhibitors
| Step | Description | Tools/Software Used | Reference |
|---|---|---|---|
| 1. Library Preparation | A library of 1,048 small molecules from edible African plants was compiled. | N/A | rrmedicine.ru |
| 2. Drug-Likeness Filtering | Initial screening for oral bioavailability and favorable molecular descriptors. | Pubchem, SWISSADME | rrmedicine.ruchemrxiv.org |
| 3. Molecular Docking | Docking of filtered compounds against the target protein (SARS-CoV-2 GNMT). | Pyrx | rrmedicine.ruchemrxiv.org |
| 4. Hit Identification | Selection of lead compounds (including this compound) based on binding affinity. | N/A | chemrxiv.orgrrmedicine.ru |
In Silico Prediction of Bioactivity and Pharmacological Profiles
In addition to predicting binding to a specific target, computational tools can forecast the general bioactivity and pharmacological profile of a compound. These predictions are based on the chemical structure of the molecule and are compared against databases of known active compounds.
The bioactivity of this compound was assessed using the Molinspiration online server, which calculates a substance's potential to act on various major drug target classes. rrmedicine.ruchemrxiv.org A bioactivity score greater than 0 indicates high activity, a score between -5.0 and 0.0 suggests moderate activity, and a score below -5.0 implies inactivity. jyoungpharm.orgnih.gov
The analysis showed that this compound has a poor bioactivity score as a kinase inhibitor. rrmedicine.ru However, it demonstrated moderate to good bioactivity for other targets and showed good potential as an enzyme inhibitor. rrmedicine.ru These predictions help in understanding the broader pharmacological potential of this compound beyond a single target.
Table 4: Molinspiration Bioactivity Score Prediction for this compound
| Bioactivity Target | Score | Predicted Activity | Reference |
|---|---|---|---|
| GPCR Ligand | -0.37 | Moderately Active | rrmedicine.ru |
| Ion Channel Modulator | -0.41 | Moderately Active | rrmedicine.ru |
| Kinase Inhibitor | -1.02 | Moderately Active/Inactive | rrmedicine.ru |
| Nuclear Receptor Ligand | -0.56 | Moderately Active/Inactive | rrmedicine.ru |
| Protease Inhibitor | -0.63 | Moderately Active/Inactive | rrmedicine.ru |
| Enzyme Inhibitor | 0.17 | Active | rrmedicine.ru |
Future Research Directions and Unexplored Potential of Crinamidine
Elucidation of Remaining Biosynthetic Steps and Enzymatic Mechanisms
The biosynthesis of Amaryllidaceae alkaloids, including Crinamidine, is a complex process that is not yet fully understood. mdpi.com While the general pathway is known to originate from the amino acids L-phenylalanine and L-tyrosine, which form the key intermediate O-methylnorbelladine, the specific enzymatic steps leading to the crinine-type skeleton of this compound require further investigation. mdpi.comscielo.org.mx Future research should focus on identifying and characterizing the specific enzymes, such as oxidoreductases, methyltransferases, and hydroxylases, that catalyze the intricate cyclization and functional group modifications in the final stages of this compound biosynthesis. mdpi.com
Understanding these enzymatic mechanisms is crucial for several reasons. It would provide a complete picture of how plants synthesize this valuable compound and could reveal novel enzymes with potential applications in biocatalysis. Modern techniques like chemoproteomics, which utilizes activity-based probes, could be instrumental in rapidly identifying the functional enzymes that interact with biosynthetic intermediates. frontiersin.org This approach has proven successful in elucidating the biosynthetic pathways of other complex plant natural products and holds great promise for completing the puzzle of this compound's formation. frontiersin.org A detailed understanding of the biosynthetic pathway is a prerequisite for the successful implementation of biotechnological production methods.
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
Currently, the primary source of this compound is through extraction from plant sources, which can be inefficient and environmentally taxing. mdpi.com The development of novel and sustainable methods for its production is a critical area for future research. Synthetic biology offers a promising alternative to traditional extraction. mit.edu By identifying and assembling the complete set of biosynthetic genes for this compound, it may be possible to engineer microbial hosts, such as yeast or bacteria, to produce the compound through fermentation. mdpi.commit.edu This approach could provide a scalable, cost-effective, and environmentally friendly source of this compound.
Identification of Additional Biological Targets and Mechanisms of Action
Preliminary studies have indicated that this compound possesses a range of biological activities, including antiviral, antiproliferative, and potential acetylcholinesterase inhibitory effects. theses.czresearchgate.netrrmedicine.runih.govresearchgate.netrrmedicine.ru However, the precise molecular targets and the mechanisms through which this compound exerts these effects are largely unknown. Future research must move beyond preliminary screenings to identify the specific proteins, enzymes, or cellular pathways that this compound interacts with.
For instance, in the context of its reported antitumor activity, it is crucial to determine whether this compound induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways involved in cancer development. nih.gov Similarly, for its antiviral properties, identifying the viral proteins or host factors that this compound targets is essential for its development as a therapeutic agent. rrmedicine.rurrmedicine.ru In-depth mechanistic studies, employing techniques such as proteomics and molecular docking, will be vital to uncover the full spectrum of its biological activities and to validate its potential as a lead compound for drug development.
Design and Synthesis of Advanced this compound Analogs with Enhanced Activity or Selectivity
The natural structure of this compound serves as an excellent starting point for the development of new and improved therapeutic agents. The design and synthesis of advanced this compound analogs offer the potential to enhance its biological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic properties. nih.govnih.gov By systematically modifying the functional groups on the this compound scaffold, researchers can explore structure-activity relationships (SAR) to identify key structural features responsible for its bioactivity. researchgate.net
For example, modifications could involve altering the substitution pattern on the aromatic ring, changing the stereochemistry of chiral centers, or introducing novel functional groups to enhance binding affinity to a biological target. hkust.edu.hkmdpi.com The synthesis of dimeric analogs or the creation of hybrid molecules that combine the structural features of this compound with other bioactive compounds could also lead to novel therapeutic candidates with unique mechanisms of action. hkust.edu.hk This medicinal chemistry approach, guided by computational modeling and biological testing, is a powerful strategy to build upon the natural blueprint of this compound.
Integration of Multi-Omics Data in this compound Research
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex biological effects of natural products like this compound. nih.govfrontlinegenomics.com The integration of multi-omics data can offer a holistic view of how this compound affects cellular systems, from changes in gene expression to alterations in protein and metabolite levels. mdpi.comoxfordglobal.comnih.gov
Future research should leverage these powerful approaches to gain deeper insights into this compound's mechanism of action and to identify potential biomarkers for its activity. nih.gov For example, treating cancer cell lines with this compound and subsequently analyzing the transcriptome and proteome could reveal the signaling pathways that are modulated by the compound. mdpi.com This integrated systems biology approach can help to generate new hypotheses about its biological targets, uncover previously unknown activities, and ultimately accelerate its translation from a promising natural product to a clinically useful therapeutic agent. nih.gov
Q & A
Q. How to synthesize conflicting data on this compound’s metabolic stability across species?
- Methodological Answer : Cross-validate microsomal stability assays (human vs. murine liver microsomes) with cytochrome P450 inhibition profiles. If this compound shows species-specific clearance, use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic hotspots. Pair with UPLC-QTOF-MS to characterize metabolites .
Q. What frameworks are recommended for systematic reviews of this compound’s pharmacological potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
